

Methiocarb sulfoxide-d3 chemical properties

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Compound of Interest

Compound Name: Methiocarb sulfoxide-d3

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Methiocarb Sulfoxide-d3: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to **Methiocarb sulfoxide-d3**. It is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Core Chemical Properties

Methiocarb sulfoxide-d3 is the deuterated form of Methiocarb sulfoxide, a primary metabolite of the carbamate pesticide Methiocarb. The incorporation of deuterium isotopes makes it a valuable internal standard for quantitative analysis in mass spectrometry-based methods.^[1]

Quantitative Data

Below is a summary of the known and estimated physicochemical properties of **Methiocarb sulfoxide-d3** and its non-deuterated parent compound, Methiocarb.

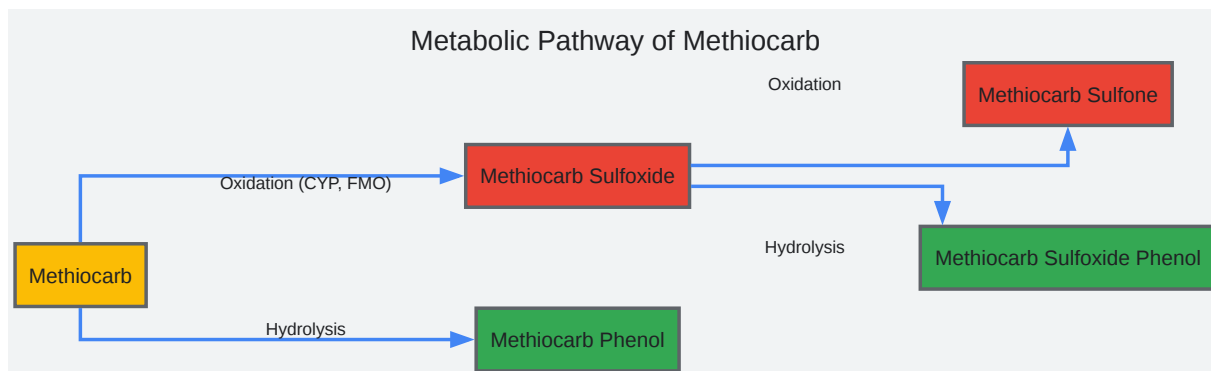
Property	Methiocarb sulfoxide-d3	Methiocarb	Methiocarb Sulfoxide	Source
Molecular Formula	C ₁₁ H ₁₂ D ₃ NO ₃ S	C ₁₁ H ₁₅ NO ₂ S	C ₁₁ H ₁₅ NO ₃ S	[1]
Molecular Weight	244.33 g/mol	225.31 g/mol	241.31 g/mol	[1][2]
IUPAC Name	3,5-dimethyl-4-(methylsulfinyl)phenyl (methyl-d3)carbamate	(3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate	(3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate	[1][2]
CAS Number	Not available	2032-65-7	166525-03-9	[2]
Melting Point	No data available	119 °C	No data available	
Water Solubility	No data available	27 mg/L at 20 °C	No data available	
logP (Octanol-Water Partition Coefficient)	No data available	2.9	1.5	[2][3]
Appearance	No data available	Colorless or white crystalline solid	No data available	[2]

Metabolic and Signaling Pathways

Methiocarb undergoes extensive metabolism in biological systems, with oxidation to Methiocarb sulfoxide being a key step. This biotransformation is primarily catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes in the liver.[4] [5] Methiocarb sulfoxide can be further oxidized to Methiocarb sulfone or hydrolyzed to its corresponding phenol.[5]

The primary mechanism of toxicity for Methiocarb and its active metabolites is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[2][5] Carbamates act as pseudo-irreversible inhibitors by carbamylating the serine residue in the active site of AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[3]

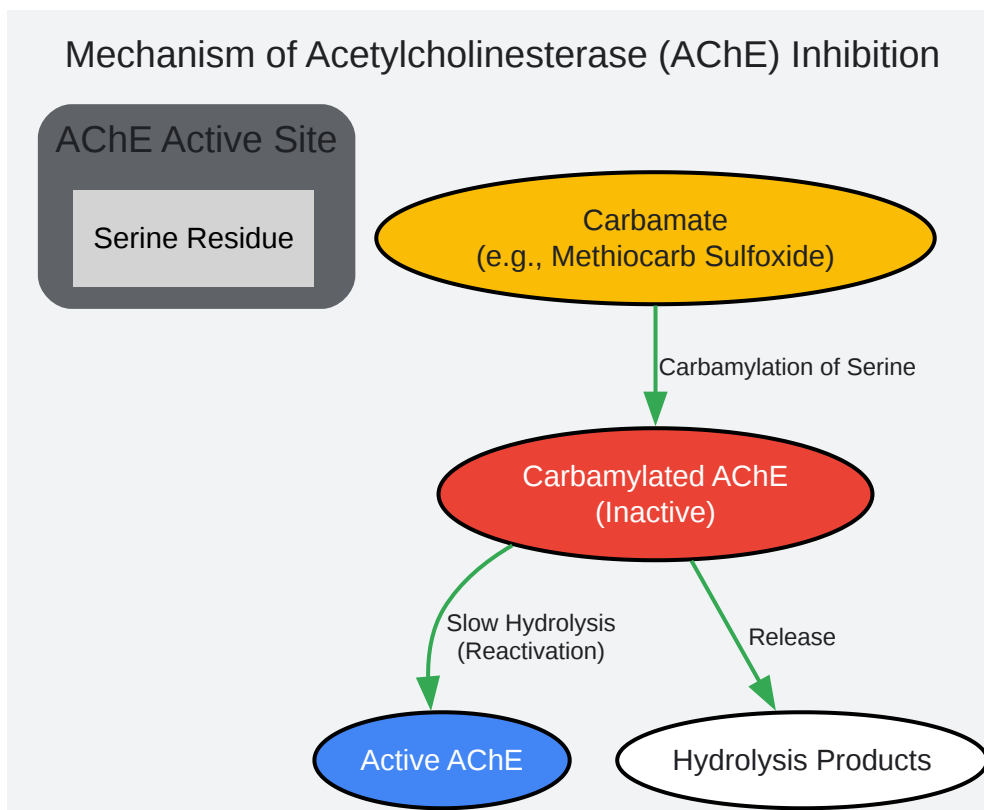
Metabolic Pathway of Methiocarb



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Caption: Metabolic conversion of Methiocarb to its primary metabolites.

Mechanism of Acetylcholinesterase Inhibition



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Caption: Pseudo-irreversible inhibition of Acetylcholinesterase by carbamates.

Experimental Protocols

Synthesis of Methiocarb Sulfoxide-d3

A specific, detailed synthesis protocol for **Methiocarb sulfoxide-d3** is not readily available in the public domain. However, its synthesis can be inferred from the general synthesis of Methiocarb and the principles of isotopic labeling. The synthesis would likely involve the following conceptual steps:

- **Synthesis of Deuterated Precursor:** The synthesis would commence with a deuterated form of a key precursor, likely methyl-d3-isocyanate (CD_3NCO) or a deuterated phenolic precursor.
- **Carbamoylation:** The general synthesis of Methiocarb involves the reaction of 4-methylthio-3,5-xyleneol with methyl isocyanate.^[5] For the deuterated analog, 4-methylthio-3,5-xyleneol would be reacted with methyl-d3-isocyanate to produce Methiocarb-d3.
- **Oxidation:** The resulting Methiocarb-d3 would then be oxidized to **Methiocarb sulfoxide-d3**. This oxidation can be achieved using various oxidizing agents, or through enzymatic methods employing enzymes like cytochrome P450 or flavin-containing monooxygenases.^[4]^[6]

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

A widely used method for the analysis of Methiocarb and its metabolites, including Methiocarb sulfoxide, in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[7]^[8]^[9]

1. Sample Preparation (QuEChERS)

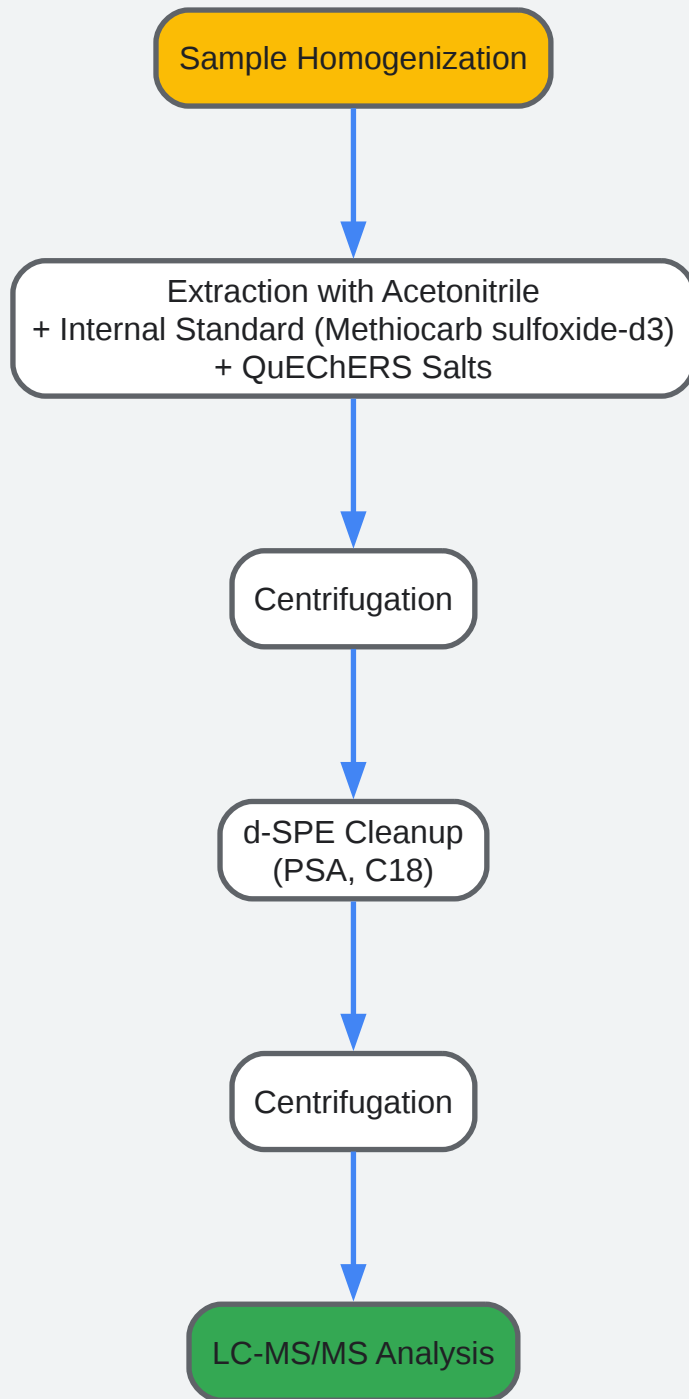
- Homogenization: A representative sample (e.g., 10-15 g of fruit, vegetable, or soil) is homogenized.
- Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate volume of acetonitrile (and water for dry samples). **Methiocarb sulfoxide-d3** is added as an internal standard at this stage. A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation and aid extraction.
- Centrifugation: The tube is shaken vigorously and then centrifuged to separate the acetonitrile layer (containing the analytes) from the aqueous and solid phases.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).
- Final Extract: The mixture is vortexed and centrifuged, and the resulting supernatant is collected for analysis.

2. LC-MS/MS Analysis

- Chromatographic Separation: The final extract is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization.
- Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed using electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte (Methiocarb sulfoxide) and the internal standard (**Methiocarb sulfoxide-d3**).

Experimental Workflow

QuEChERS Workflow for Methiocarb Sulfoxide Analysis



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